(4-Psoralen-8-yloxy)butanic acid
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Overview
Description
(4-Psoralen-8-yloxy)butanic acid is a chemical compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is derived from psoralen, a naturally occurring photoactive compound found in plants. Psoralen compounds are known for their ability to intercalate into DNA and are used in various phototherapy applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Psoralen-8-yloxy)butanic acid typically involves the reaction of psoralen with butyric acid derivatives under specific conditions. One common method includes the esterification of psoralen with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Psoralen-8-yloxy)butanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted psoralen derivatives.
Scientific Research Applications
(4-Psoralen-8-yloxy)butanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving DNA intercalation and photoreactive crosslinking.
Medicine: Investigated for its potential use in phototherapy for skin conditions and cancer treatment.
Industry: Utilized in the development of photoreactive materials and coatings.
Mechanism of Action
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the psoralen moiety forms covalent bonds with pyrimidine bases in the DNA, leading to the formation of mono- and di-adducts. This results in DNA crosslinking, which can induce apoptosis in rapidly dividing cells, such as cancer cells. Additionally, the compound can inhibit tyrosine kinase signaling and modulate the immunogenic properties of cells .
Comparison with Similar Compounds
Psoralen: The parent compound, known for its photoreactive properties and use in phototherapy.
8-Methoxypsoralen: A derivative used in the treatment of skin disorders like psoriasis.
5-Methoxypsoralen: Another derivative with similar applications in phototherapy.
Uniqueness: (4-Psoralen-8-yloxy)butanic acid is unique due to its specific structural modification, which enhances its ability to intercalate into DNA and form stable adducts upon photoactivation. This makes it particularly useful in applications requiring precise DNA modification and crosslinking .
Properties
CAS No. |
133643-33-1 |
---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25218 |
Synonyms |
(4-Psoralen-8-yloxy)butanic acid |
Origin of Product |
United States |
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